tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate
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Overview
Description
Tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate is a useful research compound. Its molecular formula is C15H21N5O4 and its molecular weight is 335.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Impact and Biodegradation
Synthetic Phenolic Antioxidants and Environmental Occurrence
Research has extensively studied synthetic phenolic antioxidants (SPAs), including compounds similar to tert-butyl carbamates, for their environmental occurrence, fate, and human exposure. These compounds, widely used to extend product shelf life by retarding oxidative reactions, have been detected in various environmental matrices and human samples, indicating widespread exposure. Studies suggest some SPAs may exhibit toxic effects, including hepatic toxicity and endocrine disruption, pointing to the need for research into novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Biodegradation of Ether Compounds
Methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), compounds related to tert-butyl carbamates, have been studied for their biodegradation under various conditions. These studies highlight the potential for biodegradation in both oxic and anoxic conditions, albeit with varying effectiveness and concerns about MTBE and TBA as recalcitrant compounds in the environment. Such research underscores the importance of understanding and enhancing biodegradation processes for environmental management (Schmidt et al., 2004).
Chemical Synthesis and Applications
Catalytic Non-Enzymatic Kinetic Resolution
The catalytic non-enzymatic kinetic resolution of racemates, including those related to tert-butyl carbamates, has seen significant advancement. This process, crucial in asymmetric synthesis, leverages chiral catalysts to achieve high enantioselectivity and yield, underscoring the importance of tert-butyl carbamates in synthetic organic chemistry (Pellissier, 2011).
Applications in N-Heterocycles Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have been used extensively as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including N-heterocycles. This methodology provides access to diverse piperidines, pyrrolidines, azetidines, and their derivatives, highlighting the versatility and importance of tert-butyl and carbamate groups in medicinal chemistry and drug development (Philip et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that purine derivatives, such as adenine, play a crucial role in cellular metabolism . They are integral parts of many coenzymes and engage G protein-coupled or ligand-gated ion channel receptors .
Mode of Action
It is known that purines or purine-derived products contribute to important regulatory functions in many fundamental biological and pathological processes related to metabolic reprogramming . The Boc groups in the compound are used for the protection of amines during synthesis .
Biochemical Pathways
Purines are known to play a significant role in various biochemical pathways, including those involved in cellular metabolism .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 33536 . It is soluble in organic solvents such as DMSO, ether, and acetone .
Result of Action
Purines and their derivatives are known to have essential biological functions by regulating various cell types .
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7H-purin-6-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-14(2,3)23-12(21)20(13(22)24-15(4,5)6)11-9-10(17-7-16-9)18-8-19-11/h7-8H,1-6H3,(H,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOSWAQZBWMIGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=NC2=C1NC=N2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440896 |
Source
|
Record name | Di-tert-butyl 7H-purin-6-yl-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
309947-86-2 |
Source
|
Record name | Di-tert-butyl 7H-purin-6-yl-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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